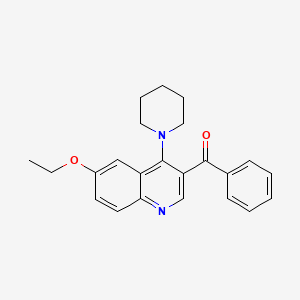![molecular formula C22H18N4O B2542620 N-([2,3'-联吡啶]-5-基甲基)-4-(1H-吡咯-1-基)苯甲酰胺 CAS No. 2034209-10-2](/img/structure/B2542620.png)
N-([2,3'-联吡啶]-5-基甲基)-4-(1H-吡咯-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide: is a complex organic compound that features a bipyridine moiety linked to a pyrrole-substituted benzamide
科学研究应用
Chemistry:
Catalysis: The bipyridine moiety can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biology and Medicine:
Drug Development: The compound’s structure allows for interactions with biological targets, making it a candidate for drug discovery, particularly in the field of oncology and antimicrobial research.
Industry:
Sensors: The compound can be used in the development of chemical sensors due to its ability to bind metal ions and undergo redox reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling reactions.
Attachment of the pyrrole group: The pyrrole ring can be introduced via a nucleophilic substitution reaction.
Formation of the benzamide linkage: This step often involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bipyridine moiety, potentially converting it to a dihydropyridine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzamide and pyrrole sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper complexes.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.
作用机制
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The bipyridine moiety can chelate metal ions, facilitating various catalytic processes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.
相似化合物的比较
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with methyl groups that influence its reactivity and binding properties.
1,10-Phenanthroline: A related compound with a similar ability to chelate metal ions but with a different structural framework.
Uniqueness: N-([2,3’-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both a bipyridine and a pyrrole moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for the development of new materials, catalysts, and potential therapeutic agents.
属性
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-22(18-6-8-20(9-7-18)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h1-14,16H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTAHVOTVJFLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
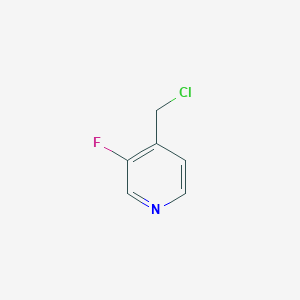
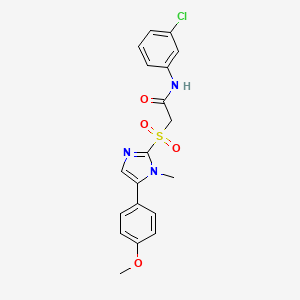
![5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B2542540.png)
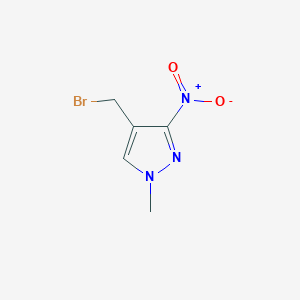


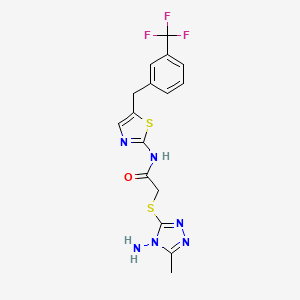
![3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2542547.png)
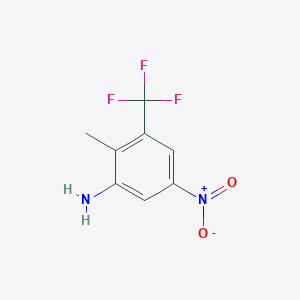
![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)
![2-(6-ethyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2542554.png)
![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)
